N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[5-(3,4-DIMETHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[5-(3,4-DIMETHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[5-(3,4-DIMETHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, such as the reaction of thiosemicarbazide with a chlorinated aromatic compound.
Formation of the Thiazolo[2,3-c][1,2,4]triazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a thioamide.
Coupling Reactions: The final step involves coupling the two heterocyclic rings through a thioether linkage, typically using reagents like thiols and appropriate catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[5-(3,4-DIMETHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[5-(3,4-DIMETHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE is studied for its potential as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be investigated for its potential as a bioactive agent, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, researchers may explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical and clinical studies.
Industry
In industry, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[5-(3,4-DIMETHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[5-(3,4-DIMETHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE: is similar to other thiadiazole and thiazolotriazole derivatives, which are known for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which may confer unique biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[[5-(3,4-dimethylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6OS3/c1-12-3-4-15(9-13(12)2)17-10-31-21-26-27-22(29(17)21)32-11-18(30)24-20-25-19(33-28-20)14-5-7-16(23)8-6-14/h3-10H,11H2,1-2H3,(H,24,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEHQURVEQYISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=NSC(=N4)C5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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